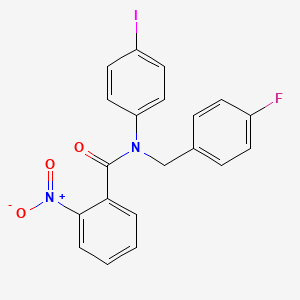

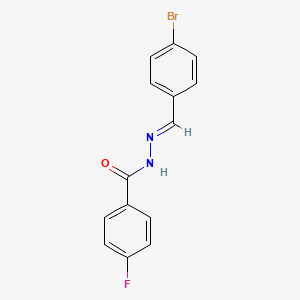

![molecular formula C22H17N3O2 B5566436 N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide” is a complex organic compound that contains a pyridazine ring, a phenyl ring, and a naphthyl ring. The pyridazine ring is a six-membered ring with two nitrogen atoms. It’s known for its reactivity and is often used in the synthesis of various pharmaceuticals .

Chemical Reactions Analysis

Pyridazine compounds are known for their reactivity and can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions that “N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide” can undergo would depend on the reaction conditions and reagents used.Applications De Recherche Scientifique

Water Oxidation Catalysts

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide has been investigated for its potential in water oxidation catalysis. For instance, studies have explored the synthesis and characterization of complexes showing promise for water oxidation, highlighting the role of specific ligands in enhancing catalytic efficiency (R. Zong & R. Thummel, 2005). These findings contribute to the development of efficient and sustainable water-splitting technologies.

Histochemical Techniques

Research has also delved into histochemical techniques, with N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide derivatives being explored for tissue oxidase demonstration. This work expands the toolbox for histological studies, enabling detailed analysis of tissue samples and offering insights into cellular processes and structures (M. S. Burstone, 1959).

Pharmacological Evaluation

In pharmacological research, derivatives have been evaluated for their potential in toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. Computational and experimental methods have been applied to study the interactions with biological targets, offering a foundation for developing new therapeutic agents (M. Faheem, 2018).

Catalytic Applications

The compound and its derivatives have been utilized in catalytic applications, such as palladium-catalyzed cycloaromatization reactions. These studies not only shed light on the mechanisms of complex chemical transformations but also contribute to the synthesis of novel compounds with potential applications in materials science and pharmaceuticals (Peiyuan Li et al., 2015).

Synthesis of Fused Azines

Further research has focused on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, leading to the development of fused azines. These compounds hold significance in the field of organic chemistry, providing new pathways for the synthesis of complex molecules with diverse applications (H. M. Ibrahim & H. Behbehani, 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-15-6-13-21(25-24-15)27-20-11-9-19(10-12-20)23-22(26)18-8-7-16-4-2-3-5-17(16)14-18/h2-14H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNZWUXCJYWHFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

![3-(3-hydroxy-3-methylbutyl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]benzamide](/img/structure/B5566420.png)

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5566465.png)

![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)